3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide
Description
Properties
CAS No. |
133662-12-1 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-9-5-4-8-12(13)10-18-19-16(20)15-14(21-15)11-6-2-1-3-7-11/h1-10,14-15H,(H,19,20)/b18-10+ |
InChI Key |
ZWMYZTWDWBXESY-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-phenyloxiranecarboxylic acid with (2-chlorophenyl)methylenehydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxiranecarboxylic acid, 3-phenyl-, 2-[(2-chlorophenyl)methylene]hydrazide: A closely related compound with similar chemical properties.
Other oxiranecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-Phenyloxiranecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
